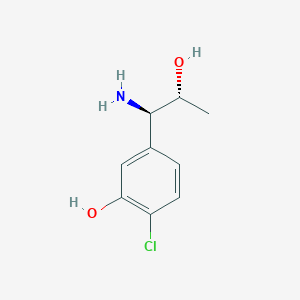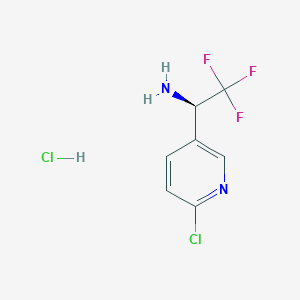
(R)-1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a trifluoroethanamine group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine and trifluoroacetaldehyde.
Reaction Conditions: The reaction is carried out under anhydrous conditions with a suitable base such as sodium hydride or potassium tert-butoxide.
Reaction Mechanism: The trifluoroacetaldehyde reacts with 6-chloropyridine to form the desired product through a nucleophilic addition mechanism.
Industrial Production Methods
In an industrial setting, the production of ®-1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and temperature control.
Catalysts: Employing catalysts to increase the reaction rate and yield.
Purification: Using techniques such as distillation or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridines.
Wissenschaftliche Forschungsanwendungen
®-1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-(6-Chloropyridin-2-yl)(phenyl)methanamine hydrochloride: A similar compound with a phenyl group instead of a trifluoroethanamine group.
2-Bromo-6-chloro- and 6-bromo-2-chloropyridin-3-yl deoxyribonucleosides: Compounds with similar pyridine ring structures but different substituents.
Uniqueness
®-1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine is unique due to its trifluoroethanamine group, which imparts distinct chemical properties and potential biological activities compared to other similar compounds.
Eigenschaften
Molekularformel |
C7H6ClF3N2 |
|---|---|
Molekulargewicht |
210.58 g/mol |
IUPAC-Name |
(1R)-1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-5-3-1-2-4(13-5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m1/s1 |
InChI-Schlüssel |
QQHCZQMEAYQWKJ-ZCFIWIBFSA-N |
Isomerische SMILES |
C1=CC(=NC(=C1)Cl)[C@H](C(F)(F)F)N |
Kanonische SMILES |
C1=CC(=NC(=C1)Cl)C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13048549.png)








![6-Bromobenzo[D]isoxazol-4-OL](/img/structure/B13048603.png)
![Ethyl 3-amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13048604.png)
